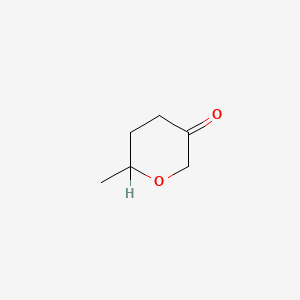
(2-hydroxyquinolin-4-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Hydroxyquinolin-4-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a quinoline ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-hydroxyquinolin-4-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of boronic acids often involves the direct borylation of aromatic compounds using diborane or boron trihalides. These methods are scalable and can produce large quantities of boronic acids with high purity .
化学反应分析
Types of Reactions
(2-Hydroxyquinolin-4-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, forming new carbon-boron bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while substitution reactions can produce various boron-containing organic compounds .
科学研究应用
(2-Hydroxyquinolin-4-yl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (2-hydroxyquinolin-4-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, including sensing and catalysis. The boronic acid group can interact with molecular targets such as enzymes, altering their activity and leading to potential therapeutic effects .
相似化合物的比较
Similar Compounds
Phenylboronic acid: Another boronic acid with a simpler structure, commonly used in Suzuki-Miyaura coupling reactions.
4-Formylphenylboronic acid: Used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Uniqueness
The presence of the hydroxy group also allows for additional interactions and reactivity, making it a versatile compound in organic synthesis and research .
属性
| { "Design of the Synthesis Pathway": "The synthesis of (2-hydroxyquinolin-4-yl)boronic acid can be achieved through a two-step process involving the synthesis of 2-hydroxyquinoline followed by the introduction of boronic acid functionality.", "Starting Materials": [ "2-nitrophenol", "acetic anhydride", "sodium acetate", "iron powder", "hydrochloric acid", "sodium borohydride", "boric acid", "sodium hydroxide" ], "Reaction": [ "Step 1: Synthesis of 2-hydroxyquinoline", "a. Dissolve 2-nitrophenol in acetic anhydride and add sodium acetate.", "b. Heat the mixture to 180°C for 4 hours.", "c. Cool the mixture and add water to precipitate the product.", "d. Filter and wash the product with water and dry.", "Step 2: Introduction of boronic acid functionality", "a. Dissolve 2-hydroxyquinoline in hydrochloric acid and add iron powder.", "b. Heat the mixture to reflux for 2 hours.", "c. Cool the mixture and add sodium borohydride.", "d. Add boric acid and sodium hydroxide to the mixture and heat to reflux for 4 hours.", "e. Cool the mixture and filter the product.", "f. Wash the product with water and dry to obtain (2-hydroxyquinolin-4-yl)boronic acid." ] } | |
CAS 编号 |
2245349-21-5 |
分子式 |
C9H8BNO3 |
分子量 |
188.98 g/mol |
IUPAC 名称 |
(2-oxo-1H-quinolin-4-yl)boronic acid |
InChI |
InChI=1S/C9H8BNO3/c12-9-5-7(10(13)14)6-3-1-2-4-8(6)11-9/h1-5,13-14H,(H,11,12) |
InChI 键 |
FRABUTDAQKEBBJ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=O)NC2=CC=CC=C12)(O)O |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




